(Isopropylthio)benzene

Catalog No.
S1896081
CAS No.
3019-20-3
M.F
C9H12S
M. Wt
152.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Isopropylthio)benzene

CAS Number

3019-20-3

Product Name

(Isopropylthio)benzene

IUPAC Name

propan-2-ylsulfanylbenzene

Molecular Formula

C9H12S

Molecular Weight

152.26 g/mol

InChI

InChI=1S/C9H12S/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

SNOAHAUUBQMVGW-UHFFFAOYSA-N

SMILES

CC(C)SC1=CC=CC=C1

Canonical SMILES

CC(C)SC1=CC=CC=C1

Organic Synthesis

(Isopropylthio)benzene can be a useful intermediate in organic synthesis due to the presence of the thioether functional group (C-S-C). Thioethers can participate in various reactions, including:

  • Alkylation and acylation: The reactive hydrogens on the isopropyl group can be replaced with alkyl or acyl groups through reactions like Friedel-Crafts alkylation or acylation.
  • Oxidation: The sulfur atom in the thioether group can be oxidized to sulfoxide or sulfone using suitable oxidizing agents, potentially leading to new functionalized molecules [].

These reactions allow the creation of more complex molecules with desired properties, making (isopropylthio)benzene a potential building block for various organic compounds.

Note

Specific research on the use of (isopropylthio)benzene in these reactions is limited, and further investigation is needed to explore its full potential.

Material Science Applications

The aromatic ring and the thioether group in (isopropylthio)benzene suggest potential applications in material science. Here are some possibilities:

  • Liquid crystals: The elongated shape and the combination of hydrophobic and hydrophilic moieties in (isopropylthio)benzene might be suitable for the development of new liquid crystal materials [].
  • Thioether-based polymers: The thioether group can participate in polymerization reactions, leading to the formation of polymers with unique properties. Research on similar thioether-containing polymers suggests potential applications in areas like organic light-emitting diodes (OLEDs) and conductive materials [].

(Isopropylthio)benzene, also known as isopropyl mercaptobenzene, is an organosulfur compound characterized by a benzene ring substituted with an isopropylthio group. Its chemical formula is C₉H₁₂S, and it features a thioether functional group, which imparts unique properties and reactivity. The compound exists as a colorless to pale yellow liquid with a distinct odor, commonly used in organic synthesis and as an intermediate in various chemical processes.

Currently, there's no documented information regarding a specific mechanism of action for (isopropylthio)benzene in biological systems.

  • Potential irritant: The thiol group can irritate the skin, eyes, and respiratory system upon contact or inhalation.
  • Flammable: Organic compounds with aromatic rings generally exhibit some degree of flammability.
Typical of aromatic compounds:

  • Friedel-Crafts Alkylation: This reaction involves the alkylation of benzene using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The mechanism typically involves the formation of a carbocation, which then attacks the aromatic ring to form an alkylated product .
  • Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones under appropriate conditions, altering the compound's reactivity and properties.
  • Nucleophilic Substitution: The sulfur atom can act as a nucleophile, allowing for substitution reactions with electrophiles.

Research indicates that (Isopropylthio)benzene exhibits biological activity, particularly in antimicrobial and antioxidant capacities. Compounds containing sulfur are often studied for their potential therapeutic effects, including:

  • Antimicrobial Properties: Some studies suggest that derivatives of (isopropylthio)benzene can inhibit the growth of certain bacteria and fungi.
  • Antioxidant Activity: The presence of sulfur may contribute to the radical scavenging ability of this compound, offering protective effects against oxidative stress.

Several methods exist for synthesizing (Isopropylthio)benzene:

  • Alkylation of Thiophenol: A common method involves the reaction of thiophenol with isopropyl chloride in the presence of a base.
  • Direct Sulfuration: This method entails the direct introduction of sulfur into an aromatic compound using reagents like sulfur dichloride or thiolating agents.
  • Friedel-Crafts Reaction: As mentioned earlier, this involves the reaction of benzene with isopropyl chloride using aluminum chloride as a catalyst .

(Isopropylthio)benzene finds various applications across different fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic compounds.
  • Pharmaceuticals: Its derivatives may be explored for potential medicinal applications due to their biological activity.
  • Agricultural Chemicals: Some formulations utilize this compound for its pesticidal properties.

Interaction studies involving (Isopropylthio)benzene focus on its reactivity with various electrophiles and nucleophiles. Research has shown that:

  • The thioether functional group significantly influences its reactivity profile compared to other alkyl-substituted benzenes.
  • Studies on π-stacking interactions reveal that (isopropylthio)benzene can form stable dimers through non-covalent interactions, which may impact its physical properties and potential applications in materials science .

Several compounds share structural similarities with (Isopropylthio)benzene. Here are some notable examples:

Compound NameChemical FormulaUnique Features
ThiophenolC₆H₅SHContains a phenolic hydroxyl group; more reactive
TolueneC₇H₈Methyl group instead of thioether; less polar
1,4-DiisopropylbenzeneC₁₂H₁₈Two isopropyl groups; higher hydrophobicity
1,2,4,5-Tetrakis(isopropylthio)benzeneC₁₃H₁₈S₄Multiple thioether substitutions; enhanced conductivity

Uniqueness

(Isopropylthio)benzene's uniqueness lies in its combination of aromatic stability and the reactivity imparted by the thioether group. This makes it particularly valuable in synthetic chemistry where both properties are advantageous.

Molecular Geometry and Bonding Patterns

The molecular geometry of (isopropylthio)benzene is fundamentally determined by the hybridization states and bonding arrangements of its constituent atoms [1] [2]. The benzene ring maintains its characteristic planar sp² hybridized structure, with carbon-carbon bond lengths of approximately 1.39 Å, consistent with aromatic delocalization [3]. The sulfur atom exhibits sp³ hybridization, forming a tetrahedral geometry around the sulfur center, though this is distorted due to the presence of two lone pairs of electrons [4].

The carbon-sulfur bond connecting the aromatic ring to the isopropyl group represents a critical structural feature. Research on similar aromatic thioether systems indicates that the carbon-sulfur bond length in aromatic thioethers typically ranges from 1.76 to 1.78 Å [5] [6]. Specifically, studies on tetrakis(isopropylthio)benzene derivatives show that sulfur-carbon aromatic bond lengths are approximately 1.77 Å, while sulfur-carbon isopropyl bond lengths extend to approximately 1.83 Å [5].

The bonding pattern analysis reveals that the sulfur atom participates in what is termed "sulfur p-π aromatic-π interaction," where the p orbitals on sulfur can interact with the π system of the benzene ring [5]. This interaction contributes to the overall stability of the molecule and influences its electronic properties. The angle around the sulfur atom deviates from the ideal tetrahedral angle of 109.5° due to the electronic repulsion from the lone pairs and the steric effects of the attached groups [4].

Table 1: Molecular Characterization Data for (Isopropylthio)benzene

PropertyValueReference
Molecular FormulaC₉H₁₂SPubChem [1]
Molecular Weight (g/mol)152.26PubChem 2.2 [1]
Heavy Atom Count10PubChem [1]
Rotatable Bond Count2Cactvs 3.4.8.18 [1]
Topological Polar Surface Area (Ų)25.3Cactvs 3.4.8.18 [1]
Exact Mass (Da)152.06597156PubChem 2.2 [1]
Density (g/mL)0.985Stenutz Database [2]
Refractive Index1.546Stenutz Database [2]

Two-Dimensional Structural Representation and Isomerism

The two-dimensional structural representation of (isopropylthio)benzene follows standard chemical notation conventions, with the SMILES notation being CC(C)SC1=CC=CC=C1 [1]. This representation clearly depicts the connectivity between the isopropyl group, the sulfur atom, and the benzene ring. The International Chemical Identifier (InChI) provides a more detailed structural description: InChI=1S/C9H12S/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3 [1].

Regarding isomerism, (isopropylthio)benzene does not exhibit constitutional isomerism within its specific structure, as there is only one possible arrangement of the isopropylthio group attached to the benzene ring [1]. However, the compound can be considered as part of a broader family of phenyl alkyl sulfides, where different alkyl groups can be substituted to create constitutional isomers. The absence of stereocenters in the molecule means that stereoisomerism is not applicable to this particular compound [1].

The planarity of the benzene ring is a crucial aspect of the two-dimensional representation, with all six carbon atoms lying in the same plane. The sulfur atom and the attached isopropyl group extend out of this plane, creating a three-dimensional structure that cannot be fully represented in two dimensions [7] [8]. This spatial arrangement is critical for understanding the molecule's interactions with other chemical species and its overall reactivity patterns.

Three-Dimensional Conformational Dynamics

The three-dimensional conformational behavior of (isopropylthio)benzene is primarily governed by rotation around the carbon-sulfur bonds [9] [10]. The molecule possesses two primary rotatable bonds: the bond between the sulfur atom and the benzene ring, and the bond between the sulfur atom and the isopropyl group [1]. These rotational degrees of freedom give rise to multiple conformational states that the molecule can adopt.

Computational studies on similar thioether systems reveal that the energy barriers for rotation around carbon-sulfur bonds are typically low, ranging from 1 to 5 kcal/mol [9] [10]. This relatively low barrier allows for rapid interconversion between different conformational states at room temperature. The preferred conformations are influenced by steric interactions between the isopropyl group and the benzene ring, as well as electronic effects arising from the sulfur atom's lone pairs [11].

Research on macrocyclic thioether compounds demonstrates that thioether moieties prefer gauche conformations around the carbon-sulfur-carbon angle [9]. In the case of (isopropylthio)benzene, the preferred conformation likely involves the isopropyl group positioned to minimize steric clashing with the aromatic ring while maintaining optimal orbital overlap for the sulfur p-π aromatic interaction [11].

Temperature-dependent studies on related aromatic thioethers show that conformational populations can shift significantly with temperature changes [12]. At lower temperatures, more ordered conformations are favored, while higher temperatures promote greater conformational flexibility and population of higher-energy states [12]. This dynamic behavior is crucial for understanding the compound's behavior in different chemical environments and its potential reactivity patterns.

Table 2: Theoretical Properties and Thermodynamic Data

PropertyValueCalculation Method
Formation Enthalpy (gas, kJ/mol)44.03Joback Method [13]
Formation Gibbs Energy (kJ/mol)167.99Joback Method [13]
Fusion Enthalpy (kJ/mol)13.71Joback Method [13]
Vaporization Enthalpy (kJ/mol)44.33Joback Method [13]
Critical Temperature (K)736.46Joback Method [13]
Critical Pressure (kPa)3356.75Joback Method [13]
Melting Point (K)237.01Joback Method [13]

Computational Modeling of Electronic Structure

Computational modeling of (isopropylthio)benzene's electronic structure provides crucial insights into its chemical behavior and properties [14] [15] [16]. Density functional theory calculations using various functionals, including B3LYP and M06, have been employed to investigate the electronic characteristics of aromatic thioether systems [14] [16]. These calculations reveal important information about orbital energies, electron density distributions, and molecular reactivity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental parameters that determine the compound's electronic behavior [16]. Studies on similar aromatic thioether compounds indicate that the HOMO-LUMO gap typically ranges from 5.4 to 5.5 eV, suggesting moderate electronic stability [16]. The HOMO is generally localized on the aromatic ring with significant contribution from the sulfur atom's lone pairs, while the LUMO is primarily associated with the π* orbitals of the benzene ring [16].

Ionization energy calculations show that (isopropylthio)benzene has ionization energies in the range of 7.90 to 8.46 eV, which is consistent with experimental values for similar thioether compounds [13] [17]. This relatively moderate ionization energy indicates that the compound can participate in electron transfer processes under appropriate conditions. The presence of the sulfur atom lowers the ionization energy compared to unsubstituted benzene, reflecting the electron-donating nature of the thioether group [17].

Molecular orbital calculations reveal that the sulfur atom participates significantly in the frontier molecular orbitals [4]. The sulfur 3p orbitals can interact with the π system of the benzene ring, leading to extended conjugation that affects the overall electronic structure [4]. This interaction is particularly important for understanding the compound's reactivity toward electrophilic species and its potential for forming coordination complexes with metal centers [18].

Natural bond orbital analysis and electron density calculations provide detailed information about charge distribution within the molecule [15]. The sulfur atom typically carries a partial positive charge due to its lower electronegativity compared to carbon, while the attached carbon atoms show varying degrees of partial negative charge [15]. This charge distribution pattern influences the molecule's dipole moment, which computational studies estimate to be in the range of 1.5 to 2.0 Debye [16].

The computational modeling also reveals important information about the molecule's polarizability and hyperpolarizability, properties that are crucial for understanding its optical and electronic characteristics [16]. These calculations indicate that the presence of the sulfur atom significantly enhances the molecule's polarizability compared to hydrocarbon analogs, making it potentially useful in materials science applications where high polarizability is desired [16].

The classical approach to synthesizing (isopropylthio)benzene relies primarily on Friedel-Crafts alkylation methodology, which has been extensively studied and optimized for aromatic substitution reactions. The fundamental strategy involves the electrophilic aromatic substitution of benzene derivatives with isopropyl-containing electrophiles under Lewis acid catalysis [1] [2] [3].

The most direct classical route involves the alkylation of thiophenol with isopropyl chloride in the presence of a base. This approach utilizes the nucleophilic character of the thiolate anion generated from thiophenol deprotonation. Under optimized conditions, thiophenol reacts with isopropyl chloride in the presence of sodium hydride or potassium carbonate as base, typically achieving yields in the range of 70-85% [4] [5]. The reaction proceeds via an SN2 mechanism, with the thiolate anion attacking the less hindered carbon of the isopropyl chloride.

Alternative classical approaches include the transalkylation of diisopropylbenzene derivatives with benzene in the presence of strong Lewis acids. Research has demonstrated that diisopropylbenzene isomers can undergo transalkylation reactions with benzene using trifluoromethanesulfonic acid as catalyst, yielding cumene (isopropylbenzene) in moderate yields of approximately 46% [6] [7]. While this methodology has been primarily applied to hydrocarbon systems, analogous approaches could potentially be adapted for thioether synthesis.

The direct alkylation of benzene with isopropyl halides followed by subsequent thiol incorporation represents another classical strategy. However, this approach suffers from the inherent limitations of Friedel-Crafts alkylation, including carbocation rearrangements and polyalkylation side reactions [1] [2]. The secondary nature of the isopropyl carbocation makes it particularly susceptible to rearrangement, often leading to complex product mixtures.

Classical nucleophilic aromatic substitution approaches have also been employed for synthesizing alkylthio benzene derivatives. Recent studies have demonstrated the effectiveness of simultaneous diazotization and nucleophilic displacement reactions for producing alkylthio benzene compounds [8] [9]. These methodologies typically involve the conversion of aromatic amines to diazonium intermediates followed by displacement with thiol nucleophiles.

Catalytic Approaches for Thioether Formation

Modern catalytic methodologies have revolutionized thioether synthesis, offering improved selectivity, milder reaction conditions, and broader substrate scope compared to classical approaches. These methods predominantly rely on transition metal catalysis to facilitate carbon-sulfur bond formation through various mechanistic pathways [10] [11] [12].

Copper-catalyzed thioetherification has emerged as one of the most versatile and widely applicable approaches. Studies have demonstrated that copper(II) triflate serves as an effective Lewis acid catalyst for the formation of benzyl thioethers from benzyl alcohols and thiols. Under optimized conditions using 3 mol% Cu(OTf)₂ in dichloromethane at 25°C, benzyl thioethers can be obtained in yields ranging from 70-96% [13] [14]. The reaction proceeds through a Lewis acid-mediated SN1-type mechanism involving carbocation formation and subsequent nucleophilic attack by the thiol.

The scope of copper catalysis extends to more complex transformations involving oxidative thioetherification. Research has shown that CuSO₄ in combination with 1,10-phenanthroline as ligand can catalyze the oxidative conversion of aryl alcohols to thioethers using diphenyldisulfane as the sulfur source. Under optimized conditions (40 mol% CuSO₄, 20 mol% phenanthroline, K₂CO₃ base, DMSO solvent, 140°C), yields of 63-95% can be achieved [15]. The mechanism involves sequential alcohol dehydrogenation, carbon-carbon bond cleavage, and decarboxylative thioetherification.

Palladium-catalyzed cross-coupling methodologies represent another significant advancement in thioether synthesis. The Buchwald-Hartwig-type coupling of aryl halides with thiols or thiol surrogates has been extensively developed and optimized. Typical conditions employ palladium catalysts with appropriate phosphine ligands, achieving yields of 60-90% for a wide range of substrates [11] [12]. These reactions generally require elevated temperatures (80-120°C) and carefully selected ligand systems to overcome the strong coordination of sulfur to palladium.

Photoredox/nickel dual catalysis has emerged as a particularly attractive approach for thioether formation under exceptionally mild conditions. This methodology enables the thioetherification of aryl bromides using alkylthiolsilicates as thiol equivalents at room temperature. The reaction proceeds through photochemical generation of aryl radicals followed by hydrogen atom transfer and subsequent C-S bond formation, achieving yields of 65-91% [16] [12].

Iron-catalyzed approaches offer the advantage of utilizing earth-abundant metals while maintaining good catalytic efficiency. Studies have demonstrated that iron catalysts can facilitate thioether formation through cross-coupling reactions, typically requiring higher temperatures (100-140°C) but achieving moderate to good yields (55-88%) [10] [11].

Nickel-catalyzed methodologies have also been developed, particularly for challenging substrates. These systems often operate under base-free conditions, which can be advantageous for sensitive substrates. Yields typically range from 45-85%, with reaction temperatures in the 60-100°C range [12] [17].

Role of Aluminum Chloride in Friedel-Crafts-Type Reactions

Aluminum chloride plays a crucial role in Friedel-Crafts-type reactions relevant to (isopropylthio)benzene synthesis, functioning as a Lewis acid catalyst that activates electrophiles and facilitates carbocation formation. Detailed mechanistic studies have revealed the complex behavior of aluminum chloride in these transformations and its optimization parameters [18] [19].

The active catalytic species in aluminum chloride-mediated reactions is predominantly the Al₂Cl₆ dimer rather than the monomeric AlCl₃. Theoretical calculations have demonstrated that Al₂Cl₆ dimers exist in greater proportion in solution and exhibit superior catalytic activity compared to higher-order aggregates [18]. The formation free energy of the dimer is -16.77 kcal/mol in benzene, indicating thermodynamically favorable dimerization.

The mechanism of aluminum chloride catalysis involves initial complexation with the alkyl halide to form an ion pair. In the case of isopropyl chloride, the reaction proceeds through formation of the CH₃CHCH₃⁺...Al₂Cl₇⁻ ion pair, which then reacts with the aromatic substrate. The calculated activation barrier for this process is approximately 20.6 kcal/mol, indicating a reasonably fast reaction rate at moderate temperatures [18].

Optimization studies have identified several critical parameters for aluminum chloride catalysis. The catalyst loading typically ranges from 5-30 mol%, with higher loadings generally increasing yield up to an optimal point. However, excessive catalyst concentrations can lead to side reactions and product degradation [1] [18]. Temperature control is equally important, with the optimal range being 25-60°C for most substrates. Higher temperatures increase reaction rates but promote carbocation rearrangements and polyalkylation.

The solvent system significantly influences the effectiveness of aluminum chloride catalysis. Benzene and dichloromethane have been identified as optimal solvents, providing good substrate solubility while maintaining catalyst activity [18]. The ratio of reactants also plays a crucial role, with 1:1 stoichiometry typically providing optimal selectivity while minimizing overalkylation issues.

For thioether synthesis specifically, aluminum chloride can facilitate both the formation of thioether bonds and the activation of aromatic substrates toward electrophilic attack. However, the coordination tendency of sulfur atoms to aluminum can complicate these reactions, sometimes requiring modified conditions or alternative Lewis acids [19].

Recent advances have explored the use of supported aluminum chloride catalysts, such as polystyrene-supported AlCl₃, which offer advantages in terms of recyclability and ease of separation while maintaining catalytic efficiency [20]. These heterogeneous systems can achieve similar yields to homogeneous catalysts while providing environmental and practical benefits.

The role of moisture in aluminum chloride-catalyzed reactions cannot be overlooked. Trace amounts of water can significantly affect catalyst activity and reaction outcomes. Studies have shown that rigorous exclusion of moisture is essential for optimal performance, as even small amounts of water can lead to catalyst deactivation and altered reaction pathways [18] [19].

Alternative Pathways via Nucleophilic Substitution

Nucleophilic substitution pathways offer attractive alternatives to classical electrophilic aromatic substitution for (isopropylthio)benzene synthesis, often providing superior selectivity and milder reaction conditions. These approaches encompass various mechanistic manifolds, including SN2 reactions, nucleophilic aromatic substitution (SNAr), and more specialized transformations [21] [22] [4].

The most straightforward nucleophilic substitution approach involves the SN2 reaction of thiolate anions with isopropyl halides. This methodology takes advantage of the excellent nucleophilicity of sulfur and the favorable leaving group properties of halides. Optimization studies have demonstrated that primary and secondary alkyl halides readily undergo substitution with thiolates under mild conditions. Using sodium hydride or potassium carbonate as base in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, yields of 60-95% can be achieved [4] [5].

The superior nucleophilicity of thiolates compared to alkoxides eliminates concerns about competing elimination reactions that often plague oxygen-based nucleophiles. This characteristic allows for the use of secondary alkyl halides without significant E2 elimination, making the synthesis of (isopropylthio)benzene particularly favorable via this route [4].

Nucleophilic aromatic substitution represents another important alternative pathway, particularly for electron-deficient aromatic substrates. Studies have shown that activated aryl halides readily undergo SNAr reactions with thiol nucleophiles under basic conditions. The use of 18-crown-6-ether as an additive has been found to significantly enhance reaction rates and yields, even for challenging substrates like aryl fluorides [17]. Under optimized conditions at temperatures ranging from 0-25°C, these reactions can achieve moderate to good yields while tolerating various functional groups.

Dehydrative thioetherification has emerged as a powerful metal-free alternative for thioether synthesis. This approach utilizes strong Brønsted acids like triflic acid to activate alcohols toward nucleophilic attack by thiols. Research has demonstrated that benzylic alcohols react with thiols in the presence of triflic acid or recyclable Nafion superacid catalysts to give thioethers in yields of 75-97% [23] [5]. The reaction proceeds through carbocation intermediates and benefits from the stability of benzylic carbocations.

Amorphous solid acid catalysts have also been successfully employed for dehydrative thioetherification. These heterogeneous catalysts, formed by dispersing inorganic oxides with Lewis acid character onto silica surfaces, enable solvent-free thioether synthesis from alcohols and thiols. Under optimized conditions at 80-110°C, yields of 90-95% can be achieved with excellent chemoselectivity [5].

Radical-mediated pathways provide another alternative approach, particularly useful for challenging substrates. Studies have demonstrated that thioether formation can be achieved through radical processes initiated by various means, including photochemical activation and transition metal-catalyzed radical generation. These methods often provide broad substrate scope and functional group tolerance, achieving yields of 70-92% [15] [24].

Electrochemical methodologies represent a rapidly growing area in thioether synthesis, offering environmentally benign alternatives to traditional approaches. Recent studies have shown that electrochemically driven C-S cross-coupling can be performed at room temperature without transition metals or external reducing agents. These methods utilize radical-radical coupling mechanisms and can achieve yields of 65-90% for benzyl thioether synthesis [24] [25].

Specialized nucleophilic substitution approaches have also been developed for specific synthetic challenges. For example, the use of boryl sulfides as neutral sulfur nucleophiles enables substitution reactions under mild conditions without the need for strong bases. These reagents react with benzyl bromides and acid chlorides to give thioethers in high yields through telescoped one-pot procedures [21] [22].

XLogP3

3.5

Boiling Point

208.0 °C

Other CAS

3019-20-3

Wikipedia

(Isopropylthio)benzene

Dates

Last modified: 08-16-2023

Explore Compound Types